molecular formula C8H8N2S B037816 5-(Methylthio)-1H-benzimidazole CAS No. 121537-61-9

5-(Methylthio)-1H-benzimidazole

Cat. No. B037816
M. Wt: 164.23 g/mol
InChI Key: WPZAUVRYUCIFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylthio)-1H-benzimidazole is a heterocyclic organic compound that contains a benzene ring fused to an imidazole ring. It is also known as MTB and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of MTB involves its binding to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition results in the downregulation of various signaling pathways that are involved in cancer cell growth and survival.

Biochemical And Physiological Effects

MTB has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. MTB has also been shown to induce autophagy, a process that is involved in the degradation of cellular components and the maintenance of cellular homeostasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of MTB for lab experiments is its selectivity for CK2 inhibition. This selectivity allows for the specific targeting of CK2 signaling pathways, which is important for the development of cancer therapeutics. However, one of the limitations of MTB is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are various future directions for the use of MTB in scientific research. One of these directions is the development of MTB-based therapeutics for the treatment of cancer and other diseases. Another direction is the study of the interaction between MTB and other proteins, which can provide insights into its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 5-(Methylthio)-1H-benzimidazole is a heterocyclic organic compound that has various scientific research applications. Its selectivity for CK2 inhibition makes it a potential therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

MTB has various scientific research applications, including its use as a selective inhibitor of protein kinase CK2. CK2 is an enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. MTB has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer and other diseases.

properties

CAS RN

121537-61-9

Product Name

5-(Methylthio)-1H-benzimidazole

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

6-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C8H8N2S/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)

InChI Key

WPZAUVRYUCIFAI-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(C=C1)N=CN2

Canonical SMILES

CSC1=CC2=C(C=C1)N=CN2

synonyms

1H-Benzimidazole,5-(methylthio)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Methylthio)benzene-1,2-diamine (10.7 g, 69.2 mmol) was dissolved in 230 mL of aqueous 4N HCl with stirring. Formic acid (7.85 mL, 208 mmol) was added and the reaction was refluxed for 1 h. The reaction was cooled to rt then concentrated in vacuo to a dark solid. The dark solid was dissolved In 500 mL of MeOH with stirring, NaHCO3 (51.0 g, 607 mmol) was added and the reaction was stirred for 1 h. The reaction was then filtered, and the filtrate concentrated in vacuo to a solid. The solid was stirred in 400 mL of EtOAc and heated to reflux, then filtered. The filtrate was concentrated in vacuo to a solid. The solid dissolved in 400 mL of DCM with stirring, then dried over MgSO4, and filtered. The filtrate was concentrated in vacuo to give 11.3 g (99%) of the crude 6-(methylthio)-1H-benzimidazole as a dark oil. 1H NMR (400 MHz, CD3OD) δ 8.12 (s, 1H), 7.52 (m, 2H), 7.24 (m, 1H), 2.50 (s, 3H). MS m/z 165 (M+1).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.85 mL
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three

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